

# BMS-767778: A Technical Whitepaper

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-767778**

Cat. No.: **B1667241**

[Get Quote](#)

Compound: **BMS-767778** CAS Number: 915729-95-2 Class: Dipeptidyl Peptidase-4 (DPP-4)

Inhibitor Originator: Bristol-Myers Squibb

This technical guide provides an in-depth overview of **BMS-767778**, a potent and selective dipeptidyl peptidase-4 (DPP-4) inhibitor investigated for the treatment of type 2 diabetes mellitus. This document is intended for researchers, scientists, and professionals in the field of drug development.

## Introduction

**BMS-767778** is a small molecule, orally active compound belonging to the 5-oxopyrrolopyridine class of DPP-4 inhibitors.<sup>[1]</sup> Developed by Bristol-Myers Squibb, it was identified as a clinical candidate due to its high potency, selectivity, and promising pharmacological profile.<sup>[1]</sup> The inhibition of DPP-4 is a validated therapeutic strategy for managing type 2 diabetes. By preventing the degradation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), DPP-4 inhibitors enhance glucose-dependent insulin secretion, suppress glucagon release, and thereby improve glycemic control.

## Chemical and Physical Properties

A summary of the key chemical and physical properties of **BMS-767778** is presented in the table below.

| Property          | Value                                                                                                         | Reference                                                   |
|-------------------|---------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------|
| CAS Number        | 915729-95-2                                                                                                   | <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Formula | C <sub>19</sub> H <sub>20</sub> Cl <sub>2</sub> N <sub>4</sub> O <sub>2</sub>                                 | <a href="#">[1]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| Molecular Weight  | 407.29 g/mol                                                                                                  | <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a> |
| IUPAC Name        | 2-[3-(Aminomethyl)-4-(2,4-dichlorophenyl)-2-methyl-5-oxo-7H-pyrrolo[3,4-b]pyridin-6-yl]-N,N-dimethylacetamide | <a href="#">[3]</a>                                         |
| Synonyms          | 1MD, UNII-89FYR7JU5A                                                                                          | <a href="#">[2]</a> <a href="#">[3]</a>                     |
| SMILES            | CC1=C(C(=C2C(=N1)CN(C2=O)CC(=O)N(C(C)C)C3=C(C=C(C=C3)Cl)Cl)CN                                                 | <a href="#">[1]</a> <a href="#">[3]</a>                     |

## Pharmacological Data

**BMS-767778** is a highly potent inhibitor of the DPP-4 enzyme. Its in vitro activity and selectivity have been characterized against other related dipeptidyl peptidases.

### In Vitro Potency and Selectivity

The following table summarizes the inhibitory constants (Ki) of **BMS-767778** for DPP-4 and its selectivity against DPP-8 and DPP-9.

| Enzyme | Ki (nM) | Selectivity (fold vs. DPP-4) |
|--------|---------|------------------------------|
| DPP-4  | 0.9     | -                            |
| DPP-8  | 4900    | ~5444                        |
| DPP-9  | 3200    | ~3556                        |

Data sourced from MedchemExpress, referencing Devasthale P, et al. J Med Chem. 2013.

### Mechanism of Action: The Incretin Pathway

**BMS-767778** exerts its therapeutic effect by modulating the incretin pathway. The diagram below illustrates the mechanism of action of DPP-4 inhibitors.



[Click to download full resolution via product page](#)

Mechanism of action of **BMS-767778** as a DPP-4 inhibitor.

## Experimental Protocols

Detailed experimental protocols are crucial for the evaluation of DPP-4 inhibitors. The following sections describe representative methodologies for key in vitro and in vivo assays.

### In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the in vitro potency of a test compound against the DPP-4 enzyme.

**Objective:** To determine the half-maximal inhibitory concentration ( $IC_{50}$ ) of **BMS-767778** for DPP-4.

**Materials:**

- Recombinant human DPP-4 enzyme
- DPP-4 substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin)
- Assay buffer (e.g., Tris-HCl, pH 7.5)

- Test compound (**BMS-767778**) dissolved in DMSO
- 96-well black microplates
- Fluorescence microplate reader

Procedure:

- Prepare a serial dilution of **BMS-767778** in DMSO. Further dilute in assay buffer to the desired final concentrations.
- Add a fixed amount of recombinant human DPP-4 enzyme to each well of the microplate, except for the blank controls.
- Add the diluted **BMS-767778** solutions to the respective wells. For control wells, add DMSO vehicle.
- Incubate the plate at 37°C for a specified period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.
- Initiate the enzymatic reaction by adding the fluorogenic DPP-4 substrate to all wells.
- Measure the fluorescence intensity at regular intervals using a microplate reader (e.g., excitation at 360 nm and emission at 460 nm) in kinetic mode.
- Calculate the rate of reaction for each concentration of the inhibitor.
- Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC<sub>50</sub> value.



[Click to download full resolution via product page](#)

Workflow for an in vitro DPP-4 inhibition assay.

## In Vivo Oral Glucose Tolerance Test (OGTT)

The OGTT is a standard preclinical model to assess the efficacy of antihyperglycemic agents.

Objective: To evaluate the effect of **BMS-767778** on glucose tolerance in a relevant animal model (e.g., rats or mice).

Materials:

- Test animals (e.g., male Sprague-Dawley rats)
- **BMS-767778** formulated in an appropriate vehicle
- Glucose solution (e.g., 2 g/kg)
- Blood glucose monitoring system

Procedure:

- Fast the animals overnight (approximately 16 hours) with free access to water.
- Record the baseline blood glucose level (t=0) from a tail vein blood sample.
- Administer **BMS-767778** orally at various doses. A vehicle control group should be included.
- After a specified time (e.g., 30-60 minutes) to allow for drug absorption, administer a glucose solution orally.
- Measure blood glucose levels at several time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).
- Plot the blood glucose concentration over time for each treatment group.
- Calculate the area under the curve (AUC) for the glucose excursion and compare the values between the treated and vehicle control groups to determine the dose-dependent efficacy of **BMS-767778**.

## Drug Discovery and Development Logic

The development of a selective DPP-4 inhibitor like **BMS-767778** follows a structured logic aimed at optimizing potency, selectivity, and pharmacokinetic properties while minimizing off-target effects.



[Click to download full resolution via product page](#)

Logical workflow for the discovery of a DPP-4 inhibitor.

## Conclusion

**BMS-767778** is a potent and selective DPP-4 inhibitor that emerged as a clinical candidate from the rigorous drug discovery and development program at Bristol-Myers Squibb. Its pharmacological profile, characterized by high in vitro potency and selectivity, underscores its potential as a therapeutic agent for type 2 diabetes. The experimental protocols and logical frameworks presented in this guide provide a comprehensive overview for researchers and drug development professionals working on similar targets and therapeutic areas. Further investigation into its clinical efficacy and safety profile would be necessary to fully establish its therapeutic value.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. The Role of DPP-4 Inhibitors in the Treatment Algorithm of Type 2 Diabetes Mellitus: When to Select, What to Expect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An Update On Dpp 4 Inhibitors In The Management Of Type 2 Diabetes | PDF [slideshare.net]
- 4. DPP-4 inhibitors for treating T2DM - hype or hope? an analysis based on the current literature - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [BMS-767778: A Technical Whitepaper]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1667241#bms-767778-cas-number-915729-95-2>]

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)